1-Cyclopropyl-1-methylthiourea

Overview

Description

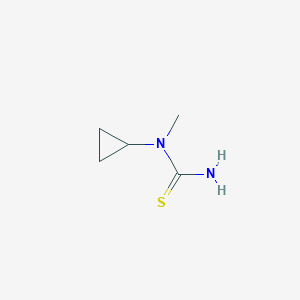

1-Cyclopropyl-1-methylthiourea (C$5$H${10}$N$_2$S) is a thiourea derivative characterized by a cyclopropyl group at the N1 position and a methyl group at the N3 position. Thioureas are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and metal-coordination properties. The cyclopropyl substituent introduces steric strain and unique electronic effects, which may enhance reactivity or stability compared to bulkier or less strained substituents.

Preparation Methods

The synthesis of 1-Cyclopropyl-1-methylthiourea typically involves the reaction of cyclopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial production methods for thiourea derivatives, including this compound, often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

1-Cyclopropyl-1-methylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1-Cyclopropyl-1-methylthiourea exhibits several biological activities, including:

- Antimicrobial Activity : Thiourea derivatives have been shown to possess antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .

- Anticancer Properties : Studies have explored the anticancer effects of thiourea derivatives. For instance, certain analogs have demonstrated cytotoxicity against cancer cell lines, including those from breast and colon cancers .

- Enzyme Inhibition : Thioureas are known to act as enzyme inhibitors. They can modulate the activity of enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer .

Medicinal Chemistry Applications

The compound has been investigated for its potential as a lead compound in drug development due to its favorable pharmacological properties:

- Drug Design : this compound serves as a scaffold for synthesizing more complex molecules that may exhibit enhanced biological activity. Its structure allows for modifications that can improve potency and selectivity against specific targets .

- Therapeutic Uses : There is ongoing research into the therapeutic applications of thiourea derivatives in treating conditions such as malaria and other infectious diseases. The ability of these compounds to interact with biological systems makes them candidates for further exploration in pharmacology .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Synthesis and Modification

The synthesis of this compound typically involves the reaction between cyclopropyl isocyanate and a suitable thiol. Modifications can be made to enhance its pharmacokinetic properties or increase its biological activity.

Synthetic Pathways

- Direct Synthesis : The straightforward reaction between cyclopropyl isocyanate and methylthiol under controlled conditions yields the desired thiourea.

- Functionalization : Further functionalization can be achieved through various organic reactions (e.g., alkylation or acylation) to create derivatives with improved properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The thiourea group can form strong bonds with metal ions, stabilizing them and altering their reactivity. This interaction is crucial in its antimicrobial and antioxidant activities, where it can inhibit the activity of certain enzymes or neutralize reactive oxygen species .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Substituent Effects: Cyclopropyl vs. Cyclohexyl and Methyl vs. Branched Alkyl

The substituent groups on thioureas critically influence their properties:

*Additional quinolinylmethyl group in ’s compound. †Estimated based on structure.

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group’s smaller size and strain (due to 60° bond angles) may enhance reactivity in nucleophilic or catalytic processes compared to the more stable, bulky cyclohexyl group .

- Methyl vs.

Physicochemical Properties

- Solubility : The cyclopropyl group likely improves aqueous solubility relative to cyclohexyl-containing derivatives (e.g., ) but may remain less soluble than methyl/isobutyl analogs due to moderate hydrophobicity.

- Stability : Cyclopropyl’s strain could increase susceptibility to ring-opening under acidic or thermal conditions, whereas cyclohexyl derivatives () are more conformationally stable.

Biological Activity

Overview

1-Cyclopropyl-1-methylthiourea (CPMT) is an organic compound belonging to the thiourea class, notable for its unique structural features and potential biological activities. This compound has garnered interest in scientific research due to its interactions with various biological targets, including enzymes and metal ions, which may lead to antimicrobial and antioxidant properties.

CPMT is typically synthesized through the reaction of cyclopropylamine with methyl isothiocyanate. This reaction is performed under controlled conditions to ensure high purity and yield. The compound appears as a crystalline white powder and can form stable complexes with metal ions, which is significant for its biological activity .

The biological activity of CPMT primarily stems from its ability to interact with molecular targets. The thiourea group within CPMT can form strong bonds with metal ions, stabilizing them and altering their reactivity. This interaction is crucial in its antimicrobial and antioxidant activities, where it may inhibit specific enzymes or neutralize reactive oxygen species .

Biological Activities

Research indicates that CPMT exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that CPMT has potential antimicrobial properties, making it a candidate for developing new therapeutic agents against various pathogens .

- Antioxidant Properties : The compound's ability to neutralize reactive oxygen species suggests that it could be beneficial in protecting cells from oxidative stress .

- Cytotoxicity : Preliminary studies indicate that CPMT may possess cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate its full potential in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of CPMT:

- Antimicrobial Studies : A study demonstrated that CPMT effectively inhibited the growth of various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism involves the disruption of bacterial cell wall synthesis .

- Antioxidant Activity : In vitro assays revealed that CPMT exhibited significant antioxidant activity, comparable to established antioxidants. This suggests its potential application in preventing oxidative damage in biological systems .

- Cytotoxicity Evaluation : Research on the cytotoxic effects of CPMT showed variable results across different cancer cell lines. For instance, it was found to have an IC50 value of 15 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity .

Comparative Analysis

To better understand the efficacy of CPMT relative to other thiourea derivatives, a comparison table is provided below:

| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | 15 µM (HepG2) |

| Thiourea | Moderate | Low | 25 µM (HepG2) |

| Selenourea | Yes | Moderate | 10 µM (HepG2) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Cyclopropyl-1-methylthiourea to maximize yield and purity?

Methodological Answer:

- Use a two-step protocol: (1) React cyclopropylamine with methyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere) to form the thiourea backbone. (2) Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Monitor reaction progress using TLC and confirm purity via HPLC (>98%).

- Adjust solvent polarity and reaction temperature to minimize side products (e.g., dimerization). For reproducibility, document stoichiometric ratios and catalyst use (if applicable). Validate structural integrity with -NMR and FT-IR spectroscopy .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- -NMR : Identify characteristic peaks for cyclopropyl protons (δ 1.2–1.5 ppm) and thiourea NH groups (δ 8.0–9.5 ppm).

- FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm) and N-H stretches (~3200–3400 cm).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H] and fragmentation patterns. Cross-reference with PubChem data .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies: Store samples at 4°C (short-term), -20°C (long-term), and room temperature (control). Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Use desiccants to prevent hydrolysis. Degradation products (e.g., cyclopropylurea) indicate moisture sensitivity. Report findings in a stability matrix .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps. Compare with experimental kinetic data (e.g., rate constants under varying pH).

- Use isotopic labeling (-thiourea) to track nucleophilic attack sites. Publish computational and experimental data in tandem to resolve mechanistic ambiguities .

Q. How can contradictory data on the compound’s biological activity be resolved across studies?

Methodological Answer:

- Meta-analysis : Compile IC values from peer-reviewed studies. Normalize data using standardized assay conditions (e.g., cell line, incubation time).

- Contradiction Analysis : Identify variables like solvent choice (DMSO vs. aqueous buffers) or impurity profiles. Replicate conflicting experiments with controlled variables and publish a comparative study .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with SPR (surface plasmon resonance) binding assays.

- Apply QSAR models to correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity. Share code and datasets on platforms like GitHub for reproducibility .

Q. Guidelines for Ethical and Reproducible Research

- Safety : Follow ECHA guidelines for handling thioureas (wear nitrile gloves, use fume hoods) .

- Data Sharing : Deposit spectral data in open-access repositories (e.g., PubChem, Zenodo) .

- Ethics : Disclose conflicts of interest and validate animal/human study protocols with institutional review boards .

Properties

IUPAC Name |

1-cyclopropyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEITKGPUBHMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.